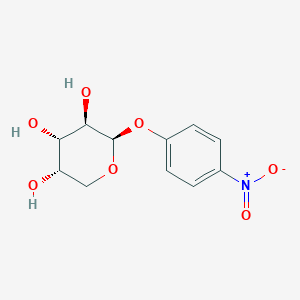

4-Nitrophenyl beta-L-arabinopyranoside

Descripción general

Descripción

Mecanismo De Acción

Target of Action

4-Nitrophenyl beta-L-arabinopyranoside is primarily targeted towards enzymes such as arabinofuranosidase . These enzymes play a crucial role in the hydrolysis of arabinofuranosides, a type of glycoside, into their constituent sugars and aglycones .

Mode of Action

The compound acts as a substrate for the enzyme arabinofuranosidase . Upon interaction with the enzyme, it undergoes hydrolysis, a chemical reaction where a molecule is cleaved into two parts by the addition of a water molecule . This results in the release of 4-nitrophenol and L-arabinopyranose .

Result of Action

The hydrolysis of this compound results in the release of 4-nitrophenol and L-arabinopyranose . The 4-nitrophenol can be measured spectrophotometrically, making this compound useful in enzyme assays . On the other hand, L-arabinopyranose, a type of sugar, can be further metabolized by the cell.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the activity of arabinofuranosidase, the enzyme that hydrolyzes this compound, can be affected by factors such as temperature and pH . Moreover, the compound’s stability may be influenced by storage conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Nitrophenyl beta-L-arabinopyranoside can be synthesized through the reaction of 4-nitrophenol with beta-L-arabinopyranosyl bromide in the presence of a base such as sodium hydroxide . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with optimization for larger scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Nitrophenyl beta-L-arabinopyranoside primarily undergoes hydrolysis reactions catalyzed by enzymes such as beta-L-arabinopyranosidase . This reaction results in the cleavage of the glycosidic bond, releasing 4-nitrophenol and beta-L-arabinose .

Common Reagents and Conditions

Enzymes: Beta-L-arabinopyranosidase

Solvents: Aqueous buffers (e.g., phosphate buffer)

Conditions: Typically carried out at physiological pH (around 7.0) and moderate temperatures (25-37°C).

Major Products

4-Nitrophenol: A yellow compound that can be easily detected spectrophotometrically.

Beta-L-arabinose: A sugar molecule.

Aplicaciones Científicas De Investigación

4-Nitrophenyl beta-L-arabinopyranoside is widely used in scientific research, particularly in the fields of biochemistry and molecular biology . Its primary application is as a substrate in enzyme assays to measure the activity of beta-L-arabinopyranosidase . This is crucial for studying the metabolism of arabinose-containing polysaccharides and for characterizing the enzymatic activity in various organisms .

Comparación Con Compuestos Similares

Similar Compounds

4-Nitrophenyl alpha-L-arabinofuranoside: Another derivative of arabinose used in similar enzyme assays.

4-Nitrophenyl beta-D-glucopyranoside: Used to measure beta-glucosidase activity.

4-Nitrophenyl alpha-D-galactopyranoside: Used to measure alpha-galactosidase activity.

Uniqueness

4-Nitrophenyl beta-L-arabinopyranoside is unique in its specificity for beta-L-arabinopyranosidase, making it an essential tool for studying the enzymatic breakdown of arabinose-containing polysaccharides . Its ability to release a detectable product (4-nitrophenol) upon hydrolysis makes it highly valuable for quantitative enzyme assays .

Actividad Biológica

4-Nitrophenyl beta-L-arabinopyranoside (pNPG) is a synthetic compound widely utilized in biochemical research, particularly as a substrate for various enzymes. This article delves into its biological activity, mechanisms of action, applications in research, and the implications of its use across different scientific fields.

Overview of this compound

- Chemical Formula : C12H15NO8

- Molecular Weight : 301.25 g/mol

- CAS Number : 72732-54-8

- Physical Properties : pNPG is a colorless to pale yellow crystalline powder, soluble in water and organic solvents like ethanol and DMSO. It has a melting point of 187-188°C and a pH range of 6.0-8.0 .

This compound primarily functions as a substrate for enzymes such as β-galactosidase and α-L-arabinofuranosidase . The hydrolysis of pNPG by these enzymes results in the release of 4-nitrophenol , which can be quantitatively measured, making it a valuable tool for enzyme activity assays.

Hydrolysis Reaction

The general reaction can be summarized as follows:

This reaction is influenced by environmental factors such as temperature and pH, typically conducted under physiological conditions (pH ~7.0) at moderate temperatures (25-37°C).

Enzyme Substrate Activity

- β-Galactosidase Detection : pNPG is extensively used to detect β-galactosidase activity in various organisms, including bacteria and yeast. The colorimetric change upon hydrolysis allows for easy quantification of enzyme activity .

- Arabinofuranosidase Substrate : As a substrate for arabinofuranosidase, pNPG aids in studying carbohydrate metabolism, particularly in the context of plant cell wall degradation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against certain bacteria, such as Leuconostoc mesenteroides. However, it shows no significant activity against Lactobacillus acidophilus or Japonica strains . This selectivity may be leveraged in microbiological studies to differentiate between bacterial species based on their enzymatic capabilities.

Applications in Scientific Research

This compound has numerous applications across various fields:

- Biochemistry : Used in enzyme kinetics studies to measure enzyme activity and inhibition.

- Microbiology : Serves as an indicator for metabolic activity in microbial cultures.

- Medical Diagnostics : Potential applications in developing rapid diagnostic tests for diseases related to enzyme deficiencies .

Case Studies and Research Findings

Several studies have highlighted the utility of pNPG in enzyme assays:

- Enzyme Inhibition Studies : A study demonstrated that extracts from Acer saccharum showed potent inhibitory effects on α-glucosidase when tested with pNPG, indicating its role in evaluating anti-hyperglycemic agents .

- Metabolomic Applications : Research utilizing pNPG has been instrumental in characterizing metabolic pathways involving carbohydrate metabolism, providing insights into enzyme interactions and substrate specificity .

Limitations and Future Directions

While this compound is a valuable tool in research, it has limitations regarding sensitivity and specificity in detecting certain enzyme activities. Future research may focus on:

Propiedades

IUPAC Name |

(2R,3R,4S,5S)-2-(4-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2/t8-,9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJYKRYCCUGBBV-UKKRHICBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.